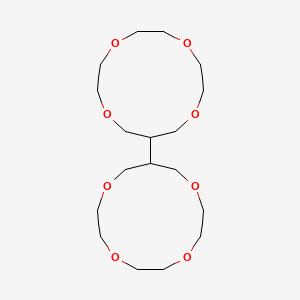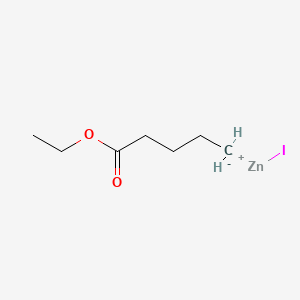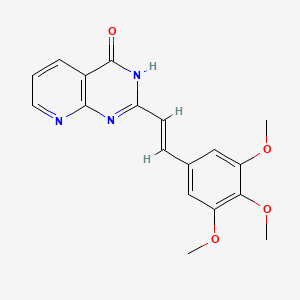
Methyl 4-benzylpyridine-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-benzylpyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a benzyl group and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzylpyridine-1(4H)-carboxylate typically involves the reaction of 4-benzylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Benzylpyridine+Methyl chloroformateTriethylamine, RefluxMethyl 4-benzylpyridine-1(4H)-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反応の分析
Types of Reactions
Methyl 4-benzylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Benzylpyridine-1(4H)-carboxylic acid
Reduction: 4-Benzylpyridine-1(4H)-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-benzylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-benzylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The benzyl group and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
4-Benzylpyridine: Lacks the ester group but shares the benzyl-pyridine core structure.
Methyl 4-pyridinecarboxylate: Lacks the benzyl group but has the ester-pyridine core structure.
Benzylpyridinecarboxylic acid: Contains both the benzyl and carboxylic acid groups but lacks the ester group.
Uniqueness
Methyl 4-benzylpyridine-1(4H)-carboxylate is unique due to the presence of both the benzyl and ester groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
105621-20-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
methyl 4-benzyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-10,13H,11H2,1H3 |
InChIキー |
AYXGGXHCWBVZMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=CC(C=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)


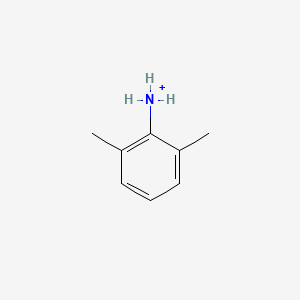
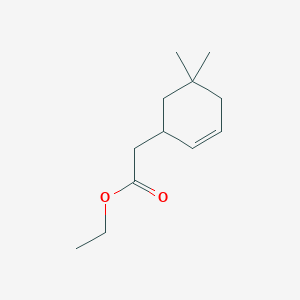

methanone](/img/structure/B14323951.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
